4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C8 H13 N3 S . It has a molecular weight of 183.28 . The IUPAC name for this compound is 4-cyclopentyl-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for “4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol” is 1S/C8H13N3S/c1-6-9-10-8(12)11(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol” is a solid at room temperature . It is soluble in acetone .Scientific Research Applications
Chemical Synthesis and Characterization
Derivatives of 1,2,4-triazole, including 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, are important in pharmaceutical science due to their high efficiency and low toxicity, making them promising for creating new chemical compounds. The physicochemical properties of these derivatives, synthesized from compounds like potassium 2-atsetilgidrazinkarboditioata, are analyzed, and the structures of the new synthesized substances are confirmed through instrumental methods such as 1H-PMR-spectroscopy and chromato-mass-spectrometry (Kravchenko, Panasenko, & Knysh, 2018).
Corrosion Inhibition
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been studied as a novel corrosion inhibitor for copper, showing over 94% inhibition efficiency in certain conditions. The protective film formed by AMTT on the copper surface through chemical adsorption is detailed using various analytical techniques, illustrating the interaction of AMTT with the copper surface via sulfur and nitrogen atoms (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Biological Activity and Pharmacological Properties
New derivatives of 1,2,4-triazole-5-thiols, potentially including 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, have been studied for their antitumor properties. These derivatives serve as a basis for the synthesis of biologically active compounds with potential medicinal applications (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).
Safety And Hazards
properties
IUPAC Name |
4-cyclopentyl-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-9-10-8(12)11(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFRRBFPSXAVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589540 |
Source
|
Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669755-14-0 |
Source
|
Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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